Biotin-dPEG(R)4-hydrazide is a highly hydrophilic, carbonyl-reactive bioconjugation reagent designed for the targeted labeling of aldehydes and ketones, particularly those generated by the oxidation of carbohydrate moieties on glycoproteins . Featuring a discrete polyethylene glycol (dPEG) spacer of exactly four units, this compound forms stable or semi-permanent hydrazone bonds at pH 5–7, which can be further reduced to secondary amines for permanent linkage . Unlike traditional polydisperse polymers, it is synthesized as a single molecular entity (MW 505.63) with a defined 18-atom, 20.6 Å spacer length . For procurement professionals and biochemists, its primary value lies in its ability to combine the high-affinity streptavidin binding of biotin with the enhanced aqueous solubility and exact-mass precision of a discrete PEG architecture .
Substituting Biotin-dPEG(R)4-hydrazide with generic biotin-hydrazide or Biotin-LC-hydrazide (long-chain aminocaproic acid spacer) introduces severe processability and performance bottlenecks. Standard biotin-hydrazide lacks a spacer entirely, leading to steric hindrance that prevents the biotin moiety from reaching the deep binding pockets of avidin or streptavidin, drastically reducing assay sensitivity . Conversely, while Biotin-LC-hydrazide provides a spacer, its hydrophobic nature necessitates the use of organic co-solvents like DMSO or DMF for dissolution, which can denature sensitive proteins and trigger aggregation . Furthermore, traditional polymeric PEG-hydrazides are polydisperse mixtures that create batch-to-batch variability and complicate mass spectrometry readouts, making the monodisperse dPEG(R)4 variant non-interchangeable for regulated or quantitative workflows .
Biotin-dPEG(R)4-hydrazide exhibits exceptional water solubility due to its amphiphilic dPEG spacer, allowing direct dissolution in aqueous buffers without organic co-solvents . In contrast, hydrophobic comparators like Biotin-LC-hydrazide require dissolution in DMSO or DMF before being added to aqueous protein solutions . This obligate use of organic solvents with LC-biotin risks precipitating sensitive macromolecules and complicates downstream purification.
| Evidence Dimension | Solvent requirement for bioconjugation |
| Target Compound Data | 100% aqueous buffer compatibility |
| Comparator Or Baseline | Biotin-LC-hydrazide (requires DMSO/DMF co-solvents) |
| Quantified Difference | Complete elimination of organic solvent dependency |
| Conditions | Glycoprotein labeling at pH 5-7 |
Eliminating DMSO or DMF from the labeling workflow prevents solvent-induced protein denaturation and simplifies manufacturing protocols.
The binding efficiency of biotinylated molecules to streptavidin is heavily dependent on spacer length. Biotin-dPEG(R)4-hydrazide features an 18-atom spacer measuring exactly 20.6 Å, which extends the biotin tag well beyond the steric bulk of the labeled glycoprotein . This is significantly longer and more flexible than the aminocaproic acid spacer in Biotin-LC-hydrazide, providing extended access to the deep biotin-binding pockets of avidin and streptavidin .
| Evidence Dimension | Spacer length and steric clearance |
| Target Compound Data | 18-atom, 20.6 Å hydrophilic spacer |
| Comparator Or Baseline | Biotin-LC-hydrazide (shorter aminocaproic acid spacer) |
| Quantified Difference | Extended 20.6 Å reach overcomes steric hindrance |
| Conditions | Plate-based assays and affinity purification |
A longer, flexible spacer maximizes signal-to-noise ratios in downstream detection and improves capture yields during affinity purification.
Unlike traditional PEGylated reagents which exist as a Poisson distribution of varying chain lengths, Biotin-dPEG(R)4-hydrazide is synthesized as a single, discrete compound with an exact molecular weight of 505.63 Da . When substituting traditional polydisperse Biotin-PEG-hydrazide with the dPEG(R)4 variant, researchers eliminate the broad mass spectra associated with polymer mixtures, enabling precise identification of labeled peptides in LC-MS/MS workflows .
| Evidence Dimension | Molecular weight dispersity |
| Target Compound Data | Single compound (MW 505.63, >98% purity) |
| Comparator Or Baseline | Traditional Biotin-PEG-hydrazide (polydisperse mass distribution) |
| Quantified Difference | Exact mass resolution vs. complex spectral smearing |
| Conditions | LC-MS/MS analysis of biotinylated glycans or peptides |
Exact-mass reagents are strictly required for quantitative proteomics and ensure absolute batch-to-batch consistency in regulated diagnostics.
The use of hydrophobic linkers in bioconjugation frequently drives non-specific binding and protein aggregation. The amphiphilic nature of the dPEG(R)4 spacer in Biotin-dPEG(R)4-hydrazide actively resists non-specific hydrophobic interactions, whereas Biotin-LC-hydrazide is known to trigger peptide aggregation and elevate background noise due to its hydrophobic aminocaproic acid linker.
| Evidence Dimension | Non-specific binding and aggregation propensity |
| Target Compound Data | Amphiphilic dPEG spacer (prevents aggregation) |
| Comparator Or Baseline | Biotin-LC-hydrazide (hydrophobic linker promotes aggregation) |
| Quantified Difference | Significant reduction in hydrophobicity-driven background binding |
| Conditions | Cell surface labeling and complex lysate pull-downs |
Reducing non-specific binding lowers false-positive rates in assay development and preserves the functional solubility of the labeled target.
Because it reacts specifically with aldehydes generated by the periodate oxidation of reducing sugars, Biotin-dPEG(R)4-hydrazide is specifically indicated for labeling the carbohydrate coats of antibodies . Its aqueous solubility ensures the antibody remains native, while the 20.6 Å spacer ensures the biotin tag is fully accessible for subsequent ELISA or Western blot detection .
In cell biology workflows, labeling cell-surface glycoproteins requires reagents that are non-toxic and highly water-soluble. The ability to use Biotin-dPEG(R)4-hydrazide directly in physiological buffers without DMSO prevents solvent-induced cytotoxicity, while its amphiphilic nature prevents non-specific binding to the hydrophobic lipid bilayer .
For mass spectrometry-based proteomics, the discrete nature of the dPEG(R)4 linker is critical. By providing a single, exact mass shift (MW 505.63) upon conjugation, it eliminates the spectral complexity and signal dilution caused by polydisperse PEG reagents, allowing for high-confidence identification of glycosylation sites .